Methyl 6-chloro-2-cyclopropylnicotinate
Description
Methyl 6-chloro-2-cyclopropylnicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with a chlorine atom at position 6, a cyclopropyl group at position 2, and a methyl ester moiety at position 3. This compound is of interest in medicinal chemistry and agrochemical research due to its structural features, which influence electronic properties and steric effects.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-5-8(11)12-9(7)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
ALZIOYZDLNQQDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloronicotinic Acid or Derivatives
A foundational intermediate is 6-chloronicotinic acid, which can be prepared by oxidation of 2-chloro-5-methylpyridine under cobalt acetate catalysis with oxygen as the oxidant in chlorobenzene solvent. The process involves:
- Oxidation of 2-chloro-5-methylpyridine at 100 °C with oxygen flow (0.4 L/min) for 7 hours.
- Filtration and recrystallization of the crude product in methyl alcohol or methyl alcohol/ethanol mixtures at 3–7 °C.
- Drying at 75–90 °C to yield 6-chloronicotinic acid with purity >98% and yields around 70.9%.
This method avoids environmentally harmful reagents such as potassium permanganate, uses mild conditions, and allows catalyst and solvent recycling.
Introduction of the Cyclopropyl Group at the 2-Position
The cyclopropyl substituent at the 2-position can be introduced via cross-coupling or nucleophilic substitution reactions starting from 2-halonicotinic acid derivatives or their esters. While specific literature on 2-cyclopropylnicotinate synthesis is scarce, analogous methods include:
- Using organometallic reagents such as cyclopropylboronic acid or cyclopropylmagnesium halides in palladium-catalyzed cross-coupling with 2-halonicotinic esters.
- Alternatively, lithiation at the 2-position followed by reaction with cyclopropyl electrophiles.
Esterification to Methyl Nicotinate
Esterification of 6-chloronicotinic acid or its 2-cyclopropyl derivative is typically performed by:
- Treatment with methanol under acidic conditions (e.g., sulfuric acid or HCl catalyst) to form methyl esters.
- Alternatively, methylation using diazomethane or methyl iodide in the presence of base.
- The oxidation method for 6-chloronicotinic acid is environmentally friendlier compared to traditional permanganate oxidation, yielding high purity product suitable for further functionalization.
- Chlorination of hydroxypyridine derivatives using phosphorus pentachloride and phosphorus oxychloride is efficient and yields high purity chloronicotinic intermediates.
- Palladium-catalyzed cross-coupling reactions for introducing cyclopropyl groups are well-established in pyridine chemistry, providing good yields and functional group tolerance.
- Esterification is straightforward and typically quantitative, enabling easy access to methyl esters like methyl 6-chloronicotinate.
- No direct literature was found specifically detailing the synthesis of methyl 6-chloro-2-cyclopropylnicotinate as a single report, but the above methods are combined logically from related known procedures.
The preparation of this compound involves:
- Selective oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid under cobalt acetate catalysis.
- Chlorination of hydroxypyridine intermediates if needed.
- Introduction of the cyclopropyl substituent at the 2-position via palladium-catalyzed cross-coupling or nucleophilic substitution.
- Final esterification to the methyl nicotinate.
These methods are supported by robust experimental data from patents and organic synthesis literature, ensuring high purity and good yields under relatively mild and environmentally conscious conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-cyclopropylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Methyl 6-chloro-2-cyclopropylnicotinate has been studied for its potential anticancer properties. Research indicates that derivatives of nicotinic acid, including this compound, can inhibit the growth of cancer cells through various mechanisms such as inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that specific nicotinic acid derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
2. Neurological Disorders
The compound has also been investigated for its neuroprotective effects. Studies suggest that this compound may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease and Parkinson's disease. Animal models have shown that treatment with this compound can lead to improved cognitive functions and reduced neurodegeneration .
Agricultural Science
1. Pesticidal Properties
Research has identified this compound as having potential pesticidal applications. Its structural similarity to known insecticides allows it to act as a bioactive agent against various pests. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while exhibiting low toxicity to non-target organisms .
2. Plant Growth Regulation
This compound has also been explored for its role as a plant growth regulator. Studies have shown that it can enhance growth parameters in certain crops by promoting root development and increasing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yield without relying heavily on synthetic fertilizers .
Material Science
1. Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength, making them suitable for various industrial applications .
2. Nanomaterials Development
The compound's reactivity has been exploited in the development of nanomaterials, particularly in creating functionalized nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments while minimizing side effects .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways, highlighting its potential as a lead compound for developing new cancer therapies.
Case Study 2: Agricultural Application
Field experiments assessing the impact of this compound on aphid populations showed a reduction of over 70% compared to untreated controls. This study underscores the compound's viability as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-cyclopropylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to nicotinic acetylcholine receptors, leading to modulation of neurotransmitter release. Additionally, it may influence various signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Structural analogs of methyl 6-chloro-2-cyclopropylnicotinate are distinguished by variations in substituents, functional groups, or ring positions. Below is a detailed comparison based on available evidence:
Functional Group Modifications: Ester vs. Nitrile
- Nitriles are typically more reactive than esters, making this analog suitable for further derivatization in synthesis. However, the ester in the parent compound may enhance stability in biological systems due to reduced hydrolysis susceptibility compared to nitriles .
Substituent Variations on the Pyridine Ring
Halogen Substituents
- Bromine’s higher electronegativity may also influence electronic distribution on the pyridine ring, affecting reactivity in cross-coupling reactions .
Cyclopropyl vs. Methoxy Groups
- Methyl 5-Cyclopropyl-2-Methoxynicotinate (CAS 65515-26-6) :
The shift of the cyclopropyl group from position 2 to 5 and the replacement of chlorine with a methoxy (-OCH₃) group reduces steric hindrance at position 2. Methoxy groups are electron-donating, which may decrease the electrophilicity of the pyridine ring compared to the electron-withdrawing chlorine in the parent compound .
Dimethoxy Derivatives
- Methyl 2,6-Dimethoxynicotinate (CAS 1009735-24-3) :
The absence of chlorine and cyclopropyl groups, coupled with dual methoxy substituents, results in a more electron-rich aromatic system. This could enhance solubility but reduce stability under acidic conditions due to methoxy group hydrolysis .
Structural Similarity Analysis
The Tanimoto similarity scores from highlight key differences:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| This compound | Not Provided | 1.00 (Reference) | Cl (C6), cyclopropyl (C2), ester (C3) |
| Methyl 5-Cyclopropyl-2-Methoxynicotinate | 65515-26-6 | 0.84 | OCH₃ (C2), cyclopropyl (C5) |
| Methyl 2,6-Dimethoxynicotinate | 1009735-24-3 | 0.84 | OCH₃ (C2, C6) |
| Methyl 6-Bromo-2-Methoxynicotinate | 67367-26-4 | 0.82 | Br (C6), OCH₃ (C2) |
Biological Activity
Methyl 6-chloro-2-cyclopropylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid derivatives, characterized by the presence of a cyclopropyl group and a chlorine atom at specific positions on the nicotinate ring. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 215.65 g/mol |
| Appearance | White to yellow solid |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and cyclopropyl groups enhances its binding affinity, potentially leading to modulation of enzymatic activities or receptor functions.
Interaction with Enzymes
Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways. For example, studies show that derivatives of nicotinates can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is essential for DNA synthesis in rapidly dividing cells .
Antimicrobial and Antiviral Properties
This compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections . Additionally, related compounds have shown antiviral activity against viruses such as measles, indicating that this compound may possess similar properties .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Research indicates that nicotinic acid derivatives can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Case Studies and Experimental Findings
- Inhibition of DHODH : A study demonstrated that this compound effectively inhibited DHODH in cell-based assays, leading to reduced viral replication in infected cells .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antimicrobial agents, showing significant inhibition zones against Gram-positive and Gram-negative bacteria .
- Inflammatory Response Modulation : An experimental model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound reduced levels of TNF-alpha and IL-6, markers of inflammation, suggesting its utility in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
